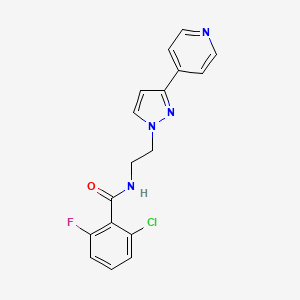

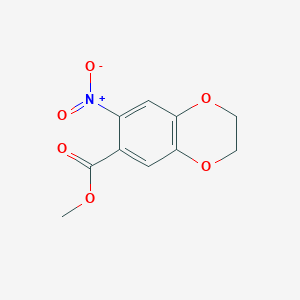

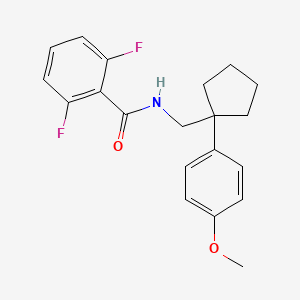

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a variety of biochemical and physiological effects. In

科学的研究の応用

Synthesis and Biological Evaluation

Research into the chemical compound 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has primarily focused on its synthesis and potential biological applications. Studies have explored its utility as a precursor in creating various biologically active molecules, showcasing its versatility in medicinal chemistry.

One study highlighted the synthesis of fluorinated pyrazoles with additional functional groups, emphasizing their importance as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011)[https://consensus.app/papers/synthesis-3amino4fluoropyrazoles-surmont/8b0a1e5b40825423998af0301d3d7236/?utm_source=chatgpt]. These fluorinated pyrazoles, bearing resemblance to the structure of the given compound, serve crucial roles in the development of new therapeutic agents.

Potential in Imaging and Diagnostics

Another significant area of application is in the development of imaging agents for diagnostic purposes. For instance, compounds structurally related to 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide have been evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), with potential implications in neurodegenerative disorder imaging using positron emission tomography (PET) (Fookes et al., 2008)[https://consensus.app/papers/synthesis-evaluation-substituted-fookes/50c514e803cd5cafafbc70a2556fc9a0/?utm_source=chatgpt].

Antituberculosis Activity

The compound's derivatives have also been investigated for their biological activities, such as tuberculostatic properties. One study focused on pyrazine derivatives, including compounds with structural elements similar to 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, revealing potential tuberculostatic activity against Mycobacterium tuberculosis, indicating its relevance in developing new antituberculosis drugs (Foks et al., 2005)[https://consensus.app/papers/studies-pyrazine-derivatives-xliv-synthesis-foks/33ceb55d7dbb5613b0095cd6441e915f/?utm_source=chatgpt].

Fluorescence and Optical Properties

The compound and its related structures have also been explored for their photophysical properties, such as fluorescence. Studies on benzamide derivatives with pyridine, pyridazine, and pyrazine moieties have demonstrated novel blue fluorescence, which could be leveraged in biological and organic material applications (Yamaji et al., 2017)[https://consensus.app/papers/blue-fluorescence-complexes-nobenzamide-ligands-yamaji/4b470c1bc48956e0aa2afebb9bed5cc4/?utm_source=chatgpt].

作用機序

Target of Action

The primary target of the compound “2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

It is known that the compound exhibits significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

It is known that the compound is part of a series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Action Environment

It is known that the development of drug resistance in mycobacterium tuberculosis, particularly multi-drug resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), is a significant challenge in the treatment of tb . This suggests that the compound’s efficacy may be influenced by the presence of drug-resistant strains of the bacterium.

特性

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c18-13-2-1-3-14(19)16(13)17(24)21-9-11-23-10-6-15(22-23)12-4-7-20-8-5-12/h1-8,10H,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJPNELSXSTAOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)

![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)

![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)

![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)

![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)